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Compound of Interest

Compound Name: Calcium malonate

Cat. No.: B101822 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

structural, spectroscopic, and thermal properties of beryllium, magnesium, calcium, strontium,

and barium malonates.

The coordination chemistry of alkaline earth metal malonates presents a fascinating study in

how cation size and coordination preferences influence the resulting supramolecular

architecture. The malonate dianion (CH₂(COO)₂²⁻), with its flexible dicarboxylate structure, acts

as a versatile ligand, capable of forming a variety of coordination modes, from simple chelation

to complex bridging, leading to the formation of diverse one-, two-, and three-dimensional

coordination polymers. This guide provides a comparative analysis of the coordination

chemistry of beryllium, magnesium, calcium, strontium, and barium malonates, focusing on

their structural characteristics, spectroscopic signatures, and thermal stability.

Structural and Coordination Environment
The ionic radius of the alkaline earth metal cation plays a crucial role in determining the

coordination number and the overall structure of the resulting malonate complex. Generally, as

the ionic radius increases down the group, higher coordination numbers are favored, leading to

more complex and higher-dimensional structures.
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Metal Ion
Ionic Radius
(Å)

Coordination
Number

Coordination
Geometry

Resulting
Structure

Be²⁺ 0.27 4 Tetrahedral

Likely forms

simple chelates

or low-

dimensional

polymers.

Mg²⁺ 0.72 6 Octahedral

Can form both

simple hydrated

salts and

coordination

polymers.

Ca²⁺ 1.00 7 or 8
Distorted Square

Antiprism

Forms layered

(2D) coordination

polymers.

Sr²⁺ 1.18 9

Distorted

Tricapped

Trigonal Prism

Forms a three-

dimensional (3D)

network.

Ba²⁺ 1.35 8 or 9

Distorted

Dodecahedron/S

quare Antiprism

Forms complex

three-

dimensional (3D)

networks.

Beryllium malonate data is limited due to the element's toxicity. However, based on the known

preference of Be²⁺ for tetrahedral coordination, it is expected to form simple chelated structures

or low-dimensional polymers with the malonate ligand.

Magnesium malonate typically exists as a hydrated salt, such as magnesium malonate

trihydrate. The magnesium ion is octahedrally coordinated by a combination of water molecules

and carboxylate oxygen atoms from the malonate ligands.

Calcium malonate dihydrate features Ca²⁺ ions coordinated by six carboxylate oxygen atoms

and two water molecules, resulting in a distorted square antiprism geometry. The malonate ions
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bridge four different calcium ions, forming layers and resulting in a two-dimensional

coordination polymer.[1]

Strontium malonate showcases a higher coordination number of nine. The Sr²⁺ ion is

surrounded by nine carboxylate oxygen atoms in a distorted tricapped trigonal prism

arrangement. The malonate ligand forms both six- and four-membered chelate rings and

bridges multiple strontium centers to create a complex three-dimensional network.[1]

Barium malonate continues the trend of high coordination numbers and structural complexity,

forming intricate three-dimensional coordination polymers. The larger Ba²⁺ ion can

accommodate a higher number of coordinating atoms, leading to diverse and robust network

structures.

Spectroscopic Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman

spectroscopy, provides valuable insights into the coordination of the malonate ligand to the

metal center. The key vibrational modes of interest are the asymmetric (νₐₛ) and symmetric (νₛ)

stretching frequencies of the carboxylate groups. The difference between these two

frequencies (Δν = νₐₛ - νₛ) can help elucidate the coordination mode of the carboxylate ligand

(monodentate, bidentate chelating, or bridging).

Compound
νₐₛ(COO⁻)
(cm⁻¹)
(FTIR)

νₛ(COO⁻)
(cm⁻¹)
(FTIR)

Δν (cm⁻¹)
ν(C-H)
(cm⁻¹)
(FTIR)

ν(C-H)
(cm⁻¹)
(Raman)

Calcium

Malonate

Hydrate

~1560-1590 ~1440 ~120-150 2976 2975

Strontium

Malonate
~1560-1590 ~1420-1440 ~120-170 ~2960 ~2960

Note: Data for Be, Mg, and Ba malonates are not readily available in a directly comparable

format.
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For both calcium and strontium malonates, the FTIR spectra show strong absorption bands

corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate

groups. The presence of multiple bands in these regions can indicate different coordination

environments of the carboxylate groups within the crystal lattice. The C-H stretching vibrations

of the methylene group in the malonate ligand are also observable in both FTIR and Raman

spectra.

Thermal Stability
Thermogravimetric analysis (TGA) reveals the thermal stability and decomposition pathways of

the alkaline earth malonates. The decomposition process typically involves initial dehydration

followed by the decomposition of the anhydrous malonate to the corresponding metal

carbonate and subsequently to the metal oxide at higher temperatures.

Compound
Dehydration Temp.
Range (°C)

Anhydrous
Decomposition
Temp. Range (°C)

Final Residue

Magnesium Malonate

Trihydrate
~100 - 200 ~350 - 450 MgO

Calcium Malonate

Hydrate
~150 - 250 ~400 - 500 CaCO₃ → CaO

Strontium Malonate (Anhydrous) ~400 - 550 SrCO₃ → SrO

Barium Malonate (Anhydrous) > 500 BaCO₃

The thermal stability of the anhydrous malonates generally increases down the group, with

barium malonate exhibiting the highest decomposition temperature. This trend is consistent

with the increasing electropositivity and ionic character of the metal-oxygen bonds down the

group. For magnesium malonate, the decomposition of the anhydrous salt proceeds directly to

magnesium oxide, whereas for calcium, strontium, and barium, the corresponding carbonate is

formed as an intermediate.[2]

Experimental Protocols
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Synthesis of Alkaline Earth Malonates: A general method for the synthesis of alkaline earth

malonates involves the reaction of an aqueous solution of an alkaline earth metal salt (e.g.,

chloride or nitrate) with an aqueous solution of malonic acid or a soluble malonate salt (e.g.,

sodium malonate). The resulting precipitate is then filtered, washed with deionized water, and

dried. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation or

gel diffusion methods.

Single-Crystal X-ray Diffraction (SC-XRD): A single crystal of the compound is mounted on a

goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is

collected on a detector, and the data is processed to determine the unit cell parameters, space

group, and the precise atomic coordinates within the crystal lattice. This technique provides

definitive information about the coordination environment of the metal ion and the overall

crystal structure.

Thermogravimetric Analysis (TGA): A small sample of the material is placed in a crucible on a

microbalance within a furnace. The temperature is increased at a constant rate, and the mass

of the sample is continuously monitored. The resulting TGA curve plots mass loss as a function

of temperature, allowing for the determination of dehydration and decomposition temperatures.

Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the powdered sample is

mixed with KBr and pressed into a pellet, or analyzed using an attenuated total reflectance

(ATR) accessory. The sample is then irradiated with infrared light, and the absorption of

radiation at different frequencies is measured to identify the vibrational modes of the functional

groups present in the molecule.

Raman Spectroscopy: A sample is irradiated with a monochromatic laser beam, and the

scattered light is collected and analyzed. The Raman spectrum shows the vibrational modes of

the molecule based on the inelastic scattering of light, providing complementary information to

FTIR spectroscopy.

Comparative Visualization
The following diagram illustrates the trend in coordination number and the resulting structural

dimensionality of alkaline earth malonates as a function of the increasing ionic radius of the

metal cation.
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Caption: Trend in coordination and structure of alkaline earth malonates.

Conclusion
The coordination chemistry of alkaline earth malonates is systematically influenced by the

properties of the metal cation. The increase in ionic radius from beryllium to barium leads to an

increase in coordination number and the formation of higher-dimensional and more complex

coordination polymers. While beryllium and magnesium tend to form simpler structures,

calcium, strontium, and barium form extended two- and three-dimensional networks. These

structural variations are accompanied by differences in their spectroscopic properties and

thermal stabilities. This comparative analysis provides a foundational understanding for

researchers interested in the design and synthesis of novel metal-organic materials based on

alkaline earth metals and dicarboxylate linkers for various applications, including in materials

science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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